N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide
Description
N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide (hereafter referred to as the target compound) is a synthetic organic molecule featuring a dimethylamino-furan-ethyl backbone conjugated to an ethanediamide group and a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-4-24-14-9-7-13(8-10-14)20-18(23)17(22)19-12-15(21(2)3)16-6-5-11-25-16/h5-11,15H,4,12H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUASDAJEWMJCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)ethylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N’-(4-ethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The furan ring and dimethylamino group play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Amino and Aromatic Groups
Compound 1 : N-[2-(Diethylamino)ethyl]-N′-{2-(2-furyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}ethanediamide ()
- Key Differences: Amino Group: Diethylamino vs. dimethylamino in the target compound. Aromatic Substituent: A piperazinyl-methoxyphenyl group replaces the 4-ethoxyphenyl group.
- The piperazinyl moiety introduces hydrogen-bonding capabilities, which may enhance receptor binding affinity in neurological or anticancer contexts.
Compound 2 : Amonafide Derivatives ()
- Key Differences: Core Structure: Naphthalimide vs. ethanediamide-furan in the target compound. Substituents: 5- or 6-position dimethylaminoalkyl chains vs. ethoxyphenyl-ethanediamide.
- Activity Data :
Ranitidine-Related Compounds ()
- Examples: Ranitidine Diamine Hemifumarate: Features a furan-dimethylamino core with a thioethylamine side chain . N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphinyl]ethyl}-2-nitroacetamide: Includes a nitroacetamide group absent in the target compound .
- Implications :
- Ranitidine analogs target histamine H2 receptors (gastric acid suppression), whereas the target compound’s ethoxyphenyl-ethanediamide group suggests divergent bioactivity, possibly as a DNA intercalator or kinase inhibitor.
Functional Group Impact on Bioactivity
Amino Substituents
- Dimethylamino vs. Diethylamino: Dimethylamino (target compound) offers moderate lipophilicity, balancing solubility and cell permeability. Diethylamino (Compound 1) may enhance blood-brain barrier penetration but reduce aqueous solubility .
Aromatic Moieties
- 4-Ethoxyphenyl vs. Piperazinyl groups (Compound 1) introduce basicity, favoring interactions with acidic residues in enzymes or receptors .
Ethanediamide vs. Naphthalimide Cores
Comparative Activity and Mechanisms
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring and an ethoxyphenyl group, which may influence its interaction with biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating cell membrane penetration. The furan ring may participate in electrophilic reactions, which could lead to the modulation of enzyme activity or receptor binding.
Antitumor Activity
Research indicates that compounds with structural similarities to this compound exhibit antitumor properties. For instance, studies have shown that derivatives containing furan rings can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Table 1: Summary of Antitumor Activities
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Cell cycle arrest | |
| This compound | Various | Potentially modulates enzyme activity |
Case Studies
- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that the compound may inhibit cell growth through apoptosis and necrosis pathways.
- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor size when treated with this compound. The mechanism appears to involve both direct cytotoxicity and modulation of the immune response.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for constructing the ethanediamide core in N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(4-ethoxyphenyl)ethanediamide?
- Methodological Answer : The ethanediamide (oxamide) linkage can be synthesized via a two-step coupling strategy. First, activate the carboxylic acid precursor (e.g., using EDC/HOBt) to form an intermediate acyloxyphosphonium ion, followed by nucleophilic attack by the amine group. For example, demonstrates amide bond formation using EDC and DIPEA in DMF under inert conditions, yielding 45–57% product after silica gel chromatography . Ensure stoichiometric control to avoid oligomerization.
Q. How can the dimethylamino-furan moiety be introduced into the target compound?
- Methodological Answer : Palladium-catalyzed C–H functionalization is effective for introducing dimethylamino groups. describes using Pd(PPh₃)₄ with NaOtBu and DMF as a dimethylamine source under N₂, achieving 72% yield for analogous structures. The furan ring can be pre-functionalized via bromination (e.g., NBS in CCl₄) before coupling .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to verify proton environments (e.g., dimethylamino δ ~2.2 ppm, furan protons δ ~6.3–7.4 ppm) .
- MS : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ expected m/z ~428.2).
- HPLC-PDA : Purity assessment (≥95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the ethoxyphenyl group during functionalization?
- Methodological Answer : The electron-donating ethoxy group (σₚ ~ -0.25) activates the phenyl ring toward electrophilic substitution but may sterically hinder para-substitution. Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity. Experimentally, nitration (HNO₃/H₂SO₄) at 0°C preferentially targets the ortho position relative to the ethoxy group, confirmed by NOESY correlations .
Q. What strategies mitigate byproduct formation during Pd-catalyzed amination of the furan ring?
- Methodological Answer : Byproducts often arise from over-alkylation or ligand degradation. Key strategies:
- Use bidentate ligands (e.g., Xantphos) to stabilize Pd intermediates and reduce side reactions .
- Optimize reaction time (≤2 hours) and temperature (80°C) to prevent decomposition .
- Monitor via TLC or inline IR spectroscopy for real-time reaction control.
Q. How does solvent polarity impact the stability of the dimethylamino-furan moiety under acidic conditions?
- Methodological Answer : In polar aprotic solvents (DMF, DMSO), the dimethylamino group resists protonation (pKa ~9.5), maintaining solubility. In acidic aqueous media (pH <4), protonation leads to charge-induced aggregation. Stability studies (1H NMR in D₂O/CD₃OD, 25–60°C) show decomposition above pH 3, with furan ring hydrolysis as the primary degradation pathway .
Critical Analysis of Contradictions
- and suggest high yields for Pd-catalyzed amination and amidation, but scalability may vary due to ligand costs (e.g., Pd(PPh₃)₄ vs. cheaper Pd(OAc)₂ with tailored ligands).
- Stability data in conflicts with ranitidine analogs ( ), where furan rings degrade faster under UV light. Recommend photostability testing (ICH Q1B) for comprehensive profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
